An In-depth Technical Guide to the Physical Properties of 6-(4-Nitrophenyl)imidazo[2,1-b]thiazole
An In-depth Technical Guide to the Physical Properties of 6-(4-Nitrophenyl)imidazo[2,1-b]thiazole
An In-depth Technical Guide to the Physical Properties of 6-(4-Nitrophenyl)imidazo[2,1-b][1][2]thiazole
Introduction
The fused heterocyclic system, imidazo[2,1-b][1]thiazole, represents a core scaffold in a multitude of pharmacologically active agents. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties[2][3]. The introduction of a 4-nitrophenyl substituent at the 6-position of this bicyclic system yields 6-(4-Nitrophenyl)imidazo[2,1-b][1]thiazole, a molecule of considerable interest for further functionalization and biological screening.
This technical guide provides a comprehensive overview of the key physical properties of 6-(4-Nitrophenyl)imidazo[2,1-b][1]thiazole. The information herein is curated for researchers, scientists, and drug development professionals, offering both reported data for analogous compounds and standardized protocols for experimental determination. This document is intended to serve as a foundational resource for the synthesis, characterization, and application of this promising heterocyclic compound.
Molecular Structure and Basic Properties
The foundational characteristics of 6-(4-Nitrophenyl)imidazo[2,1-b][1]thiazole are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₇N₃O₂S | ChemSynthesis |
| Molecular Weight | 245.26 g/mol | ChemSynthesis |
| CAS Number | 7120-14-1 | ChemSynthesis |
digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.8!"]; S3 [label="S", pos="-1.2,-0.8!"]; C4 [label="C", pos="0,-1.5!"]; N5 [label="N", pos="1.2,-0.8!"]; C6 [label="C", pos="1.2,0.8!"]; C7 [label="C", pos="2.5,1.6!"]; C8 [label="C", pos="3.8,1.1!"]; C9 [label="C", pos="4.2, -0.2!"]; C10 [label="C", pos="3.2, -1.1!"]; C11 [label="C", pos="1.9, -0.5!"]; N12 [label="N", pos="5.6, -0.7!"]; O13 [label="O", pos="6.5, -0.1!"]; O14 [label="O", pos="5.9, -1.9!"]; H_C2 [label="H", pos="-2.1,1.3!"]; H_C4 [label="H", pos="0,-2.4!"]; H_C7 [label="H", pos="2.3,2.6!"]; H_C8 [label="H", pos="4.5,1.8!"]; H_C10 [label="H", pos="3.5,-2.1!"]; H_C11 [label="H", pos="1.2,-1.2!"];
// Bonds N1 -- C2 [label=""]; C2 -- S3 [label=""]; S3 -- C4 [label=""]; C4 -- N5 [label=""]; N5 -- C6 [label=""]; C6 -- N1 [label=""]; N1 -- C11 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- C11 [label=""]; C11 -- N5 [label=""]; C9 -- N12 [label=""]; N12 -- O13 [label=""]; N12 -- O14 [label=""]; C2 -- H_C2 [label=""]; C4 -- H_C4 [label=""]; C7 -- H_C7 [label=""]; C8 -- H_C8 [label=""]; C10 -- H_C10 [label=""]; C11 -- H_C11 [label=""];
// Double bonds edge [style=double]; C2 -- N1; C4 -- N5; C6 -- C7; C8 -- C9; C10 -- C11; N12 -- O13;
}
Caption: Molecular structure of 6-(4-Nitrophenyl)imidazo[2,1-b][1]thiazole.
Physicochemical Properties
Melting Point
Experimental Protocol for Melting Point Determination:
A standard and reliable method for determining the melting point is using a calibrated digital melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline 6-(4-Nitrophenyl)imidazo[2,1-b][1]thiazole is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
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Heating Rate: A rapid heating rate (10-20 °C/min) can be used for an initial approximate determination. For an accurate measurement, the heating rate should be slow (1-2 °C/min) when the temperature is within 15-20 °C of the expected melting point.
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Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range. For a pure compound, this range should be narrow (≤ 2 °C).
Solubility
The solubility profile of a compound is crucial for its application in various experimental and biological systems. While specific solubility data for 6-(4-Nitrophenyl)imidazo[2,1-b][1]thiazole is not detailed in the available literature, inferences can be drawn from its structure and the solvents used in the synthesis and purification of related compounds.
Predicted Solubility:
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High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are commonly used for dissolving similar heterocyclic compounds for biological assays[4].
-
Moderate Solubility: Likely to be observed in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as in lower alcohols such as methanol and ethanol, especially upon heating. Ethanol is frequently used as a recrystallization solvent for analogous compounds[4].
-
Low Solubility: Expected in non-polar solvents like hexanes and diethyl ether.
-
Aqueous Solubility: Predicted to be very low in water at neutral pH due to the largely non-polar aromatic structure.
Experimental Protocol for Solubility Determination:
A qualitative assessment of solubility can be performed through a simple vial test.
-
Sample Preparation: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed into a series of small vials.
-
Solvent Addition: A measured volume of the test solvent (e.g., 1 mL) is added to each vial.
-
Observation: The vials are agitated (vortexed) at a controlled temperature (e.g., 25 °C) for a set period. The solubility is visually assessed as:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The solid appears largely unchanged.
-
For quantitative analysis, techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) can be employed to determine the concentration of the dissolved compound in a saturated solution.
Spectroscopic Properties
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 6-(4-Nitrophenyl)imidazo[2,1-b][1]thiazole.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Based on the structure and data from analogous compounds, the following characteristic absorption bands are expected.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance | Reference |
| 3150-3000 | Aromatic C-H stretch | Medium to weak | [1] |
| 1610-1580 | C=N stretch (imidazo-thiazole) | Medium | [4] |
| 1540-1500 & 1350-1330 | Asymmetric & Symmetric N-O stretch (NO₂) | Strong | [4] |
| ~1500 | Aromatic C=C stretch | Medium | [4] |
| 700-650 | C-S stretch | Weak | [4] |
Experimental Protocol for FT-IR Analysis:
-
Sample Preparation: The solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy:
The expected proton NMR signals for 6-(4-Nitrophenyl)imidazo[2,1-b][1]thiazole in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) are as follows:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference (Analogous Compounds) |
| ~8.4-8.2 | Doublet | 2H | Protons ortho to NO₂ on the phenyl ring | [1] |
| ~8.0-7.8 | Doublet | 2H | Protons meta to NO₂ on the phenyl ring | [2] |
| ~7.5-7.0 | Multiplet | 3H | Protons of the imidazo[2,1-b][1]thiazole core | [2][5] |
¹³C NMR Spectroscopy:
The anticipated carbon NMR signals are:
| Chemical Shift (δ, ppm) | Assignment | Reference (Analogous Compounds) |
| ~165-155 | Carbons of the thiadiazole portion of the core | [1] |
| ~150-145 | Carbon bearing the NO₂ group | [1] |
| ~145-110 | Aromatic and imidazo-thiazole carbons | [1][5] |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
Expected Data:
-
Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 245, corresponding to the molecular weight of the compound.
-
Isotopic Peaks: The presence of sulfur will result in a characteristic M+2 peak with an intensity of approximately 4.4% relative to the molecular ion peak.
-
Fragmentation: Key fragmentation pathways may involve the loss of the nitro group (NO₂) or cleavage of the imidazo-thiazole ring system.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. ESI is a softer technique and is more likely to show the molecular ion peak.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
Crystallographic Properties
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While the crystal structure for the title compound is not available in the cited literature, the general planarity of the imidazo[2,1-b][1]thiazole core is a known feature of this class of compounds. The dihedral angle between the fused ring system and the phenyl ring will be a key structural parameter.
Experimental Protocol for Crystal Growth and X-ray Diffraction:
Caption: Workflow for obtaining and analyzing single crystals for X-ray diffraction.
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture, or by slow cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to obtain the final crystal structure, including bond lengths, bond angles, and torsion angles.
Conclusion
This technical guide has outlined the key physical properties of 6-(4-Nitrophenyl)imidazo[2,1-b][1]thiazole, providing a framework for its synthesis, identification, and further investigation. While some of the presented data is based on closely related analogs due to a lack of specific literature on the title compound, the provided experimental protocols offer a standardized approach for researchers to determine these properties with high confidence. The combination of predicted characteristics and robust methodologies presented herein will aid in the advancement of research and development involving this and related heterocyclic scaffolds.
References
- Al-Sultani, A. A. J., & Abd Al-Razaq, F. H. (2018). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 10(7), 134-144.
- Vandana K, Anoob Kumar K I, Jisha Prems, Vidhya K M, Lal Prasanth M L. (2025). Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Saudi Journal of Medical and Pharmaceutical Sciences, 11(6), 452-461.
- Demirci, F., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30155-30168.
- Manish, et al. (2023). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO.
- Al-Amiery, A. A., et al. (2018). Synthesis and Identification of novel azo-1,3,4-Thiadiazole Derivative and using to Spectrophotometric Determination for some of. Journal of Global Pharma Technology, 10(8), 351-359.
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Oniga, S., et al. (2018). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][2]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 23(9), 2349.
- Koprowska, K., et al. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 26(11), 3362.
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